2-[[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Overview
Description
2-[[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is a complex organic compound with a molecular formula of C18H21BrFNO3. This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzylamine structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Ethoxylation: The addition of an ethoxy group to the benzyl ring.
Fluorobenzylation: The attachment of a fluorobenzyl group to the benzylamine structure.
Hydrochloride Formation: The final step involves the conversion of the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in these reactions include bromine, ethyl alcohol, and fluorobenzyl chloride.
Chemical Reactions Analysis
Types of Reactions
2-[[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and potassium fluoride (KF) are used for halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride
- 2-{[2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol
Uniqueness
2-[[3-Bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to the presence of bromine, ethoxy, and fluorobenzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
2-[[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO3.ClH/c1-2-23-17-10-14(11-21-7-8-22)9-16(19)18(17)24-12-13-3-5-15(20)6-4-13;/h3-6,9-10,21-22H,2,7-8,11-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBJWWKYPRYQMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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